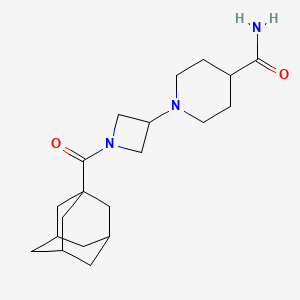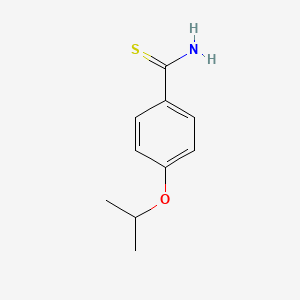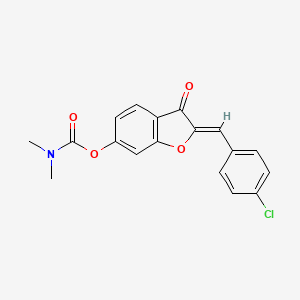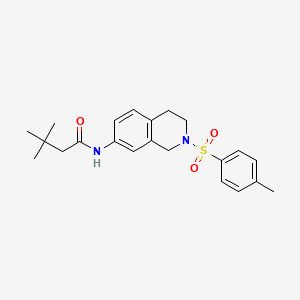
3,3-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,3-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide” is a complex organic molecule that contains several functional groups, including an amide group, a tosyl group, and a tetrahydroisoquinoline group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a bicyclic ring system. The tetrahydroisoquinoline group would form a bicyclic ring, with the tosyl and amide groups attached to different parts of the molecule .Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo a variety of reactions, including reductions, oxidations, and various C-C bond-forming reactions . The tosyl group is a good leaving group and could be displaced in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group could form hydrogen bonds, which could affect its solubility and boiling point.Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinoline Derivatives in Scientific Research
Tetrahydroisoquinoline derivatives have been explored across various scientific domains, showcasing their versatility and potential in different applications. These compounds are integral to synthetic and medicinal chemistry due to their presence in numerous bioactive molecules and potential for diverse chemical modifications.
Synthetic Pathways and Compound Synthesis : The synthesis of tetrahydroisoquinoline derivatives involves innovative methods to enhance their chemical diversity and biological relevance. Techniques include cycloaddition reactions, anodic cyanation, and Mannich reactions, demonstrating the compound's adaptability in creating pharmacologically interesting molecules (Caira et al., 2014; Louafi et al., 2010).
Anticancer Agents : Certain tetrahydroisoquinoline derivatives have been identified as potential anticancer agents, highlighting the compound's capacity in targeted drug delivery systems. This application underscores the ongoing research into developing more effective and targeted therapies (Yang et al., 2015).
Photovoltaic Applications : Tetrahydroisoquinoline derivatives are also investigated in the context of improving the photoelectric conversion efficiency of dye-sensitized solar cells. This research avenue explores their utility in renewable energy technologies, indicating their potential beyond medicinal chemistry (Wu et al., 2009).
Antimicrobial and Antifungal Activities : The antimicrobial and antifungal properties of certain derivatives have been reported, contributing to the search for new therapeutic agents against resistant pathogens. Such studies reflect the broader implications of these compounds in addressing global health challenges (Elkholy & Morsy, 2006).
Wirkmechanismus
It’s worth noting that the compound contains a tetrahydroisoquinoline (thiq) moiety . THIQs are important structural motifs found in various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities . Also, N-benzyl THIQs are known to function as antineuroinflammatory agents .
The compound also contains an indole moiety . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
The safety and hazards of this compound would depend on its specific structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-5-9-20(10-6-16)28(26,27)24-12-11-17-7-8-19(13-18(17)15-24)23-21(25)14-22(2,3)4/h5-10,13H,11-12,14-15H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESRZMXCJFLKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate](/img/structure/B2958147.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2958148.png)

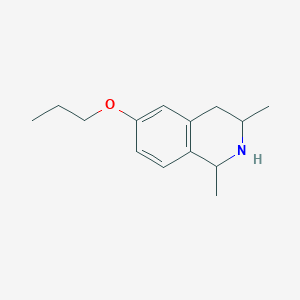
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)
![7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2958154.png)
![2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2958155.png)
![N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958156.png)
![8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2958158.png)
![3-allyl-8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958159.png)
